[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate
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Overview
Description
Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is a mammalian target of rapamycin (mTOR) inhibitor used primarily in the treatment of renal cell carcinoma. The deuterated form, Temsirolimus-d3, is often used in research to study the pharmacokinetics and metabolism of temsirolimus due to its stability and traceability in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Temsirolimus-d3 is synthesized from rapamycin through a series of chemical reactions. One common method involves the acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. This reaction is catalyzed by 4-(dimethylamino)-pyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in an organic solvent . The regioselectivity of this reaction can be improved by protecting the C31 hydroxyl group, although this adds complexity to the synthesis .
Industrial Production Methods
Industrial production of Temsirolimus-d3 typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Temsirolimus-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: May require reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus-d3, which are often studied for their biological activity and pharmacokinetic properties .
Scientific Research Applications
Temsirolimus-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reaction mechanisms and stability of mTOR inhibitors.
Biology: Investigating the cellular pathways regulated by mTOR and the effects of its inhibition.
Medicine: Developing new therapeutic strategies for cancer treatment, particularly renal cell carcinoma.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Temsirolimus-d3 exerts its effects by inhibiting the mTOR pathway. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition leads to a G1 growth arrest in tumor cells by blocking the phosphorylation of downstream targets such as p70S6k and S6 ribosomal protein. This results in reduced levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and decreased vascular endothelial growth factor (VEGF) synthesis .
Comparison with Similar Compounds
Similar Compounds
Sirolimus: The parent compound from which temsirolimus is derived. It also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor with similar mechanisms of action but different clinical applications.
Ridaforolimus: A newer mTOR inhibitor with improved pharmacokinetics and stability
Uniqueness
Temsirolimus-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
Properties
Molecular Formula |
C56H87NO16 |
---|---|
Molecular Weight |
1033.3 g/mol |
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13?,34-18?,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
InChI Key |
CBPNZQVSJQDFBE-HELGIKTLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)\C)C |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.